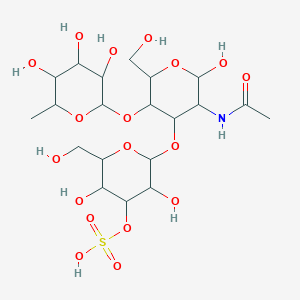
3'-Sulfated Lewis A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Sulfated Lewis A is a glycan epitope that has garnered significant attention in recent years due to its role as a biomarker for metaplastic and oncogenic transformations in various gastrointestinal epithelia . This compound is a sulfated derivative of the Lewis A antigen, which is part of the Lewis blood group system. The presence of a sulfate group at the 3’ position of the galactose residue distinguishes it from other Lewis antigens.
Méthodes De Préparation
The synthesis of 3’-Sulfated Lewis A involves several steps, starting with the preparation of the core Lewis A structure. This is typically achieved through enzymatic or chemical glycosylation reactions. The key steps include:
Glycosylation: The core structure is synthesized by attaching fucose and galactose residues to a N-acetylglucosamine backbone.
Industrial production methods for 3’-Sulfated Lewis A are still under development, with research focusing on optimizing yield and purity through biotechnological approaches.
Analyse Des Réactions Chimiques
3’-Sulfated Lewis A undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the glycosidic bonds, potentially breaking down the glycan structure.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3’-Sulfated Lewis A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycan interactions and modifications.
Medicine: It is utilized in diagnostic assays for identifying high-risk lesions in the gastrointestinal tract.
Mécanisme D'action
The mechanism of action of 3’-Sulfated Lewis A involves its interaction with specific receptors and proteins on the cell surface. The sulfate group enhances its binding affinity to selectins and other carbohydrate-binding proteins, facilitating cell-cell adhesion and signaling pathways. These interactions play a crucial role in the cellular transformations associated with metaplasia and oncogenesis .
Comparaison Avec Des Composés Similaires
3’-Sulfated Lewis A is unique due to its specific sulfation pattern. Similar compounds include:
3’-Sulfated Lewis X: Another sulfated glycan with a different core structure.
Sulfatides: Sulfolipids that share the terminal 3’-sulfo-galactose but have different lipid backbones.
Compared to these compounds, 3’-Sulfated Lewis A has a distinct role in gastrointestinal metaplasia and oncogenesis, making it a valuable biomarker for these conditions .
Propriétés
IUPAC Name |
[2-[3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKLZZRLAPTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)
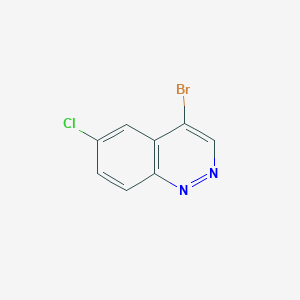

![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)
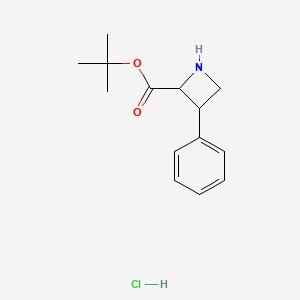
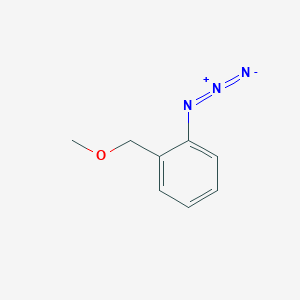
![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)
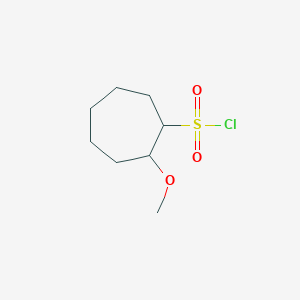

![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
